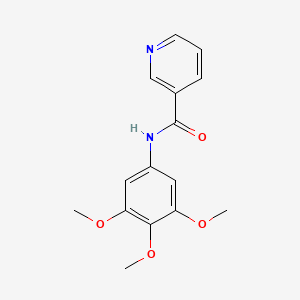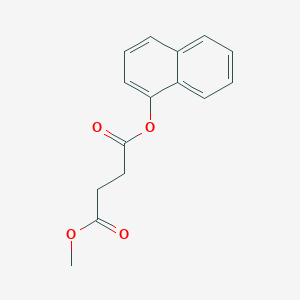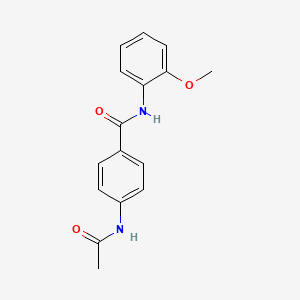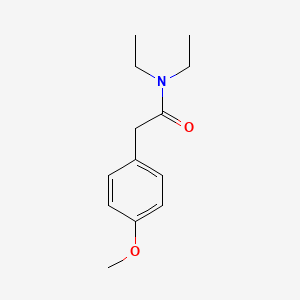![molecular formula C18H15N3O4S2 B5531468 4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)
4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is part of a broader class of chemicals known for their potential biological activities, particularly in the field of antimicrobial and antifungal applications.
Synthesis Analysis
- Various methods have been developed to synthesize derivatives of similar compounds. For example, Ghorab et al. (2017) describe synthesizing related compounds with antimicrobial activity from dimethylaminomethylene cyclohexane-1,3-dione (Ghorab, Soliman, Alsaid, & Askar, 2017).
- Another approach by Alizadeh, Rezvanian, and Zhu (2007) involves a multi-component reaction to synthesize similar functionalized compounds (Alizadeh, Rezvanian, & Zhu, 2007).
Molecular Structure Analysis
- The molecular structure of compounds in this category has been extensively analyzed using methods like X-ray crystallography and density functional theory (DFT). An example is the work by FazilathBasha et al. (2021), who studied similar molecules using DFT (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and Properties
- These compounds exhibit a range of chemical behaviors, often influenced by their specific molecular structures. For instance, the work by Bülbül et al. (2008) on amide derivatives of similar compounds highlights these chemical properties and reactions (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Physical Properties Analysis
- The physical properties, like solubility, melting point, and stability, can be inferred from similar compounds. The research papers do not directly address these for the specific compound but provide a framework for understanding related substances.
Chemical Properties Analysis
- Chemical properties, such as reactivity, bonding characteristics, and electronic structure, are often analyzed through spectroscopic methods and theoretical calculations. Studies like those by Ramazani et al. (2011) offer insights into the chemical properties of closely related compounds (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Propriétés
IUPAC Name |
4-[(4-benzamidophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c19-17(22)16-10-15(11-26-16)27(24,25)21-14-8-6-13(7-9-14)20-18(23)12-4-2-1-3-5-12/h1-11,21H,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMCIHLHUXWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CSC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzamidophenyl)sulfamoyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)
![(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)



![N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)


![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)
![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)
![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)
![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)